molecular formula C16H14O5 B3125514 4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione CAS No. 325780-77-6

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione

Cat. No. B3125514
M. Wt: 286.28 g/mol
InChI Key: CZEUCARCOXWGBB-UHFFFAOYSA-N
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Description

“4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione” is a chemical compound . It is a derivative of naphtho[2,3-c]furan-1,3-dione , which is an important structural motif present in natural products, drugs, and drug candidates .


Synthesis Analysis

The synthesis of naphtho[2,3-c]furan-1,3-dione derivatives has been achieved through various methods. One such method involves a palladium-catalyzed reverse hydrogenolysis process for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins . This reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione” include its molecular formula, molecular weight, melting point, boiling point, and density .

Scientific Research Applications

Advances in Furan Derivatives for Polymer and Material Science

Furan derivatives, like 5-Hydroxymethylfurfural (HMF) and its derivatives, are pivotal in synthesizing sustainable polymers and materials. These compounds, derived from plant biomass, offer a renewable feedstock for producing various monomers, polymers, and functional materials. The review by Chernyshev, Kravchenko, and Ananikov (2017) highlights the potential of furan derivatives to replace non-renewable hydrocarbon sources, marking a significant step towards green chemistry and sustainable material production.

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronics

The exploration of furan-based materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), has been noted. Squeo and Pasini (2020) reviewed the use of BODIPY-based materials, which, while not directly furan derivatives, share relevance in the context of organic semiconductors for OLEDs. Their research underlines the potential of furan derivatives and related compounds in developing 'metal-free' infrared emitters and various optoelectronic applications (Squeo & Pasini, 2020).

Catalytic Applications and Chemical Synthesis

Furan derivatives are also prominent in catalysis and chemical synthesis. The catalytic roles of such compounds in facilitating various organic transformations have been documented, suggesting their utility in synthesizing valuable chemicals and intermediates. The versatility and reactivity of furan derivatives make them valuable in developing new synthetic methodologies and enhancing the efficiency of chemical processes.

Environmental Impact and Recycling

The environmental aspect of furan derivatives, particularly concerning their potential as persistent organic pollutants (POPs) and their roles in recycling and waste management, has been examined. For instance, studies on the recycling of polymers like poly(ethylene terephthalate) (PET) touch upon the importance of sustainable approaches in managing plastic waste, where furan derivatives could play a role in novel recycling methods or as biodegradable polymer alternatives (Karayannidis & Achilias, 2007).

Future Directions

Naphtho[2,3-b]furan-4,9-diones have been found to exhibit versatile biological activities , suggesting that “4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione” and its derivatives could have potential applications in pharmaceutical research and drug discovery .

properties

IUPAC Name

4,9-diethoxybenzo[f][2]benzofuran-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-3-19-13-9-7-5-6-8-10(9)14(20-4-2)12-11(13)15(17)21-16(12)18/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEUCARCOXWGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=C(C3=CC=CC=C31)OCC)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901270142
Record name 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,9-Bis(ethyloxy)naphtho[2,3-c]furan-1,3-dione

CAS RN

325780-77-6
Record name 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=325780-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,9-Diethoxynaphtho[2,3-c]furan-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901270142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,4-Diethoxy-2,3-naphthalenedicarboxylic acid (25 g, 82 mmol) was added to a solution of thionyl chloride (23.3 g) in chloroform (150 ml) and stirred at reflux for 1 h. The resulting solution was cooled and evaporated to dryness. Further chloroform was added and evaporation repeated to give 1,4-diethoxy-2,3-naphthalenedicarboxylic anhydride as a yellow solid (23.3 g, 99%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1,4-Bis(ethyloxy)-2,3-naphthalenedicarboxylic acid (10.3 g, 33.8 mmol) was added to a three neck flask and chloroform (80 ml) added and stirred. Thionyl chloride (49.2 ml, 355.4 mmol) in a dropping funnel was added dropwise over 25 minutes whilst monitoring temperature (no change). The reaction was heated at relfux (65° C.) overnight. LC/MS indicated no starting material remained. Reaction mixture was cooled to room temperature and solvent evaporated. The product was azeotroped with chloroform (×2) to remove the remaining traces of thionyl chloride to give the title compound as*a pale yellow solid (9.86 g).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
49.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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